5-Benzothiazolamine,6-fluoro-2-methoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzothiazolamine,6-fluoro-2-methoxy-(9CI) is a chemical compound that belongs to the class of benzothiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 5-Benzothiazolamine,6-fluoro-2-methoxy-(9CI) is not fully understood. However, it has been proposed to exert its anticancer activity through the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. The compound has also been found to inhibit the activity of specific enzymes and proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Benzothiazolamine,6-fluoro-2-methoxy-(9CI) have been studied extensively. The compound has been found to modulate various signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
5-Benzothiazolamine,6-fluoro-2-methoxy-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer activity can be easily measured using various assays. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to optimize its activity.
Zukünftige Richtungen
There are several future directions for the study of 5-Benzothiazolamine,6-fluoro-2-methoxy-(9CI). One potential direction is to optimize the compound's anticancer activity by modifying its chemical structure. Another direction is to study the compound's potential applications in other fields, such as material science and organic synthesis. Finally, further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
Conclusion:
5-Benzothiazolamine,6-fluoro-2-methoxy-(9CI) is a promising compound with significant potential applications in medicinal chemistry. Its anticancer activity, anti-inflammatory, antimicrobial, and antioxidant properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand the compound's mechanism of action and optimize its activity.
Synthesemethoden
The synthesis of 5-Benzothiazolamine,6-fluoro-2-methoxy-(9CI) involves the reaction between 2-aminobenzenethiol and 2-fluoro-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, resulting in the formation of 5-Benzothiazolamine,6-fluoro-2-methoxy-(9CI) with a yield of 60-70%.
Wissenschaftliche Forschungsanwendungen
5-Benzothiazolamine,6-fluoro-2-methoxy-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to possess anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
130309-91-0 |
---|---|
Produktname |
5-Benzothiazolamine,6-fluoro-2-methoxy-(9CI) |
Molekularformel |
C8H7FN2OS |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
6-fluoro-2-methoxy-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C8H7FN2OS/c1-12-8-11-6-3-5(10)4(9)2-7(6)13-8/h2-3H,10H2,1H3 |
InChI-Schlüssel |
FRMWTXLJZVRWHT-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(S1)C=C(C(=C2)N)F |
Kanonische SMILES |
COC1=NC2=C(S1)C=C(C(=C2)N)F |
Synonyme |
5-Benzothiazolamine,6-fluoro-2-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.